![molecular formula C11H15N3O B2380577 N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2305503-33-5](/img/structure/B2380577.png)
N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a pyridine ring, and a prop-2-enamide group. This compound is often used as a catalyst in various chemical reactions due to its nucleophilic properties.
Preparation Methods
The synthesis of N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, often using hydrogenation techniques.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, making it a versatile catalyst in organic synthesis.
Common reagents used in these reactions include acetic anhydride, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide exerts its effects is primarily through its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. This makes it an effective catalyst for esterification and other nucleophilic substitution reactions .
Comparison with Similar Compounds
N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide can be compared to other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Both compounds share a similar structure and are used as nucleophilic catalysts.
N-(2,4-Dichloropyrimidin-5-yl)-N-methyl-prop-2-enamide: This compound also contains a pyridine ring and a prop-2-enamide group, but with different substituents that affect its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-11(15)13-8-9-7-10(14(2)3)5-6-12-9/h4-7H,1,8H2,2-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGRTLRXUCJIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
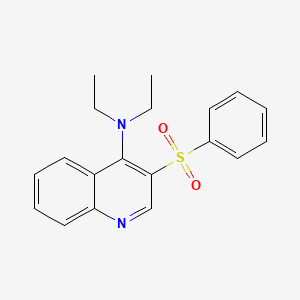

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)
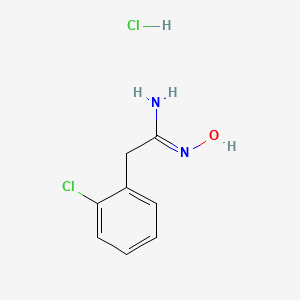
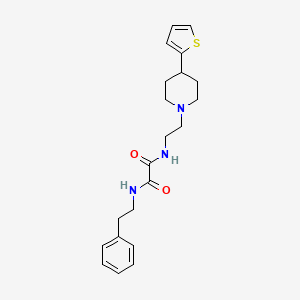
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)

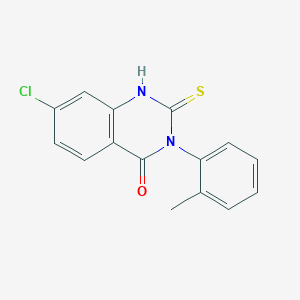
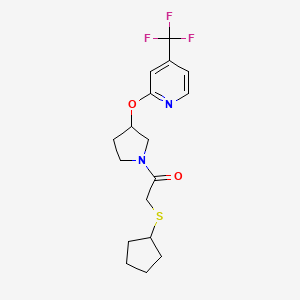
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)
![N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2380513.png)

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)
